Cas no 920207-55-2 (1-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine)

1-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine structure
920207-55-2 structure
Product Name:1-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine
CAS No:920207-55-2
MF:C22H27N7O
MW:405.496083498001
CID:5505419
PubChem ID:41245421
Update Time:2025-05-18

1-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine Chemical and Physical Properties

Names and Identifiers

    • F2865-1253
    • (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone
    • 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine
    • 920207-55-2
    • [4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-cyclohexylmethanone
    • VU0503175-1
    • AKOS024473254
    • 1-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine
    • Inchi: 1S/C22H27N7O/c30-22(18-9-5-2-6-10-18)28-13-11-27(12-14-28)20-19-21(24-16-23-20)29(26-25-19)15-17-7-3-1-4-8-17/h1,3-4,7-8,16,18H,2,5-6,9-15H2
    • InChI Key: ZWZUMTATPJEJQZ-UHFFFAOYSA-N
    • SMILES: O=C(C1CCCCC1)N1CCN(C2C3=C(N=CN=2)N(CC2C=CC=CC=2)N=N3)CC1

Computed Properties

  • Exact Mass: 405.22770851g/mol
  • Monoisotopic Mass: 405.22770851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 80Ų

1-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2865-1253-2μmol
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine
920207-55-2 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2865-1253-5μmol
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine
920207-55-2 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2865-1253-10μmol
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine
920207-55-2 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2865-1253-20μmol
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine
920207-55-2 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2865-1253-1mg
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine
920207-55-2 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2865-1253-2mg
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine
920207-55-2 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2865-1253-3mg
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine
920207-55-2 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2865-1253-4mg
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine
920207-55-2 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2865-1253-5mg
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine
920207-55-2 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2865-1253-10mg
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine
920207-55-2 90%+
10mg
$118.5 2023-05-16

Additional information on 1-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine

Introduction to 1-{3-benzyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine (CAS No. 920207-55-2)

The compound 1-{3-benzyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine, identified by its CAS number 920207-55-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their potential biological activities and structural complexity. The intricate scaffold of this compound, featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine moiety and a cyclohexanecarbonyl substituent, positions it as a promising candidate for further exploration in medicinal chemistry.

Recent research in the domain of drug discovery has highlighted the importance of multichannel binding interactions in the development of novel therapeutic agents. The 1-{3-benzyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine structure exhibits several key features that make it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity. The presence of the triazolo[4,5-d]pyrimidine ring system is particularly noteworthy, as it has been shown to interact favorably with various biological targets due to its ability to adopt multiple conformations and form hydrogen bonds with polar residues.

In particular, the 3-benzyl group appended to the triazolo[4,5-d]pyrimidine core introduces additional rotational freedom and electronic properties that can be exploited to modulate binding interactions. This feature has been leveraged in the design of small molecule inhibitors targeting enzymes involved in critical cellular pathways. Furthermore, the 4-cyclohexanecarbonyl substituent at the piperazine nitrogen provides steric bulk and enhances solubility characteristics, which are often essential for achieving optimal pharmacokinetic profiles. These structural elements collectively contribute to the compound's potential as a lead molecule in drug development.

Current studies have demonstrated that derivatives of the triazolo[4,5-d]pyrimidine scaffold exhibit significant promise in modulating targets associated with neurological disorders. The 1-{3-benzyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine analog has been investigated for its interactions with receptors and enzymes implicated in conditions such as depression and cognitive dysfunction. Preliminary computational studies suggest that this compound can engage with key binding pockets on target proteins through a combination of hydrophobic interactions and hydrogen bonding networks.

The synthesis of this compound involves multi-step organic transformations that showcase the synthetic prowess required to construct such complex molecular architectures. Key synthetic strategies include cyclization reactions to form the triazolo[4,5-d]pyrimidine core, followed by functional group manipulations to introduce the benzyl and cyclohexanecarbonyl moieties. Advances in catalytic methods have enabled more efficient and scalable routes to these heterocycles, reducing both reaction times and waste generation.

The pharmacological evaluation of 1-{3-benzyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine has revealed intriguing properties that warrant further investigation. In vitro assays have shown modest activity against certain enzyme targets while displaying low toxicity profiles at relevant concentrations. These findings align with broader trends in medicinal chemistry where structural optimization is employed to enhance potency while minimizing off-target effects.

The incorporation of computational chemistry techniques has accelerated the discovery process for this class of compounds. Molecular docking studies have been instrumental in predicting binding modes and affinities for various biological targets. By integrating experimental data with computational models, researchers can refine structural hypotheses and prioritize analogs for further testing. This interdisciplinary approach underscores the importance of leveraging both experimental evidence and theoretical insights in modern drug discovery endeavors.

The future direction for research involving 1-{3-benzyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-yl}-4-cyclohexanecarbonylpiperazine includes exploring its potential as a scaffold for next-generation therapeutics. Modifications such as halogenation or alkylation at strategic positions could enhance binding interactions or improve pharmacokinetic properties. Additionally

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent